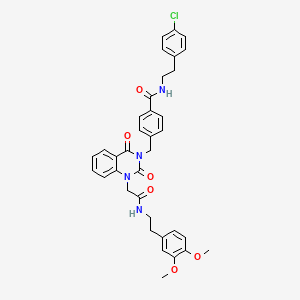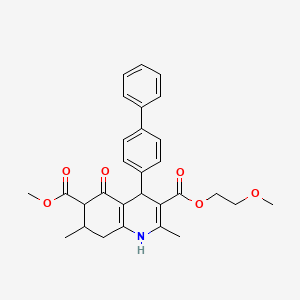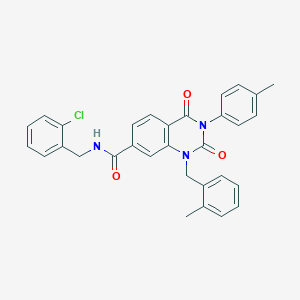![molecular formula C23H23N5O B11440884 N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11440884.png)
N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine, also known by its chemical structure C₁₉H₂₀N₄O, is a heterocyclic organic compound. Its complex name reflects its intricate structure, which includes an imidazo[1,2-a]pyrazine core with substituted phenyl and morpholine groups. Let’s break it down:
-
Imidazo[1,2-a]pyrazine: : This fused ring system consists of an imidazole ring (a five-membered ring containing two nitrogen atoms) and a pyrazine ring (a six-membered ring with two nitrogen atoms). The fusion creates a unique arrangement of atoms.
-
Substituents
2-methylphenyl: A methyl group attached to the phenyl ring at the 2-position.
4-(morpholin-4-yl)phenyl: A morpholine group (a six-membered ring containing an oxygen and a nitrogen) attached to the phenyl ring at the 4-position.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
- While not widely produced industrially, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine undergoes various reactions:
Oxidation: It can be oxidized to form imidazo[1,2-a]pyrazine N-oxides.
Reduction: Reduction of the imine group (morpholine) can yield the corresponding amine.
Substitution: The phenyl rings are susceptible to electrophilic aromatic substitution reactions.
Common reagents and conditions:
Oxidation: Use mild oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids (e.g., AlCl₃) catalyze electrophilic substitutions.
Major products:
- Oxidation: Imidazo[1,2-a]pyrazine N-oxide derivatives.
- Reduction: The corresponding amine.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biological Studies: Investigated for its effects on cell signaling pathways and protein kinases.
Materials Science: Used in the design of organic semiconductors and optoelectronic materials.
Mechanism of Action
Cellular Targets: It likely interacts with protein kinases, affecting cell growth and proliferation.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other imidazo[1,2-a]pyrazine derivatives.
Uniqueness: Its specific substituents and arrangement distinguish it from related compounds.
Properties
Molecular Formula |
C23H23N5O |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C23H23N5O/c1-17-4-2-3-5-20(17)25-23-22(26-21-16-24-10-11-28(21)23)18-6-8-19(9-7-18)27-12-14-29-15-13-27/h2-11,16,25H,12-15H2,1H3 |
InChI Key |
MZJCFGXWKMRTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11440826.png)
![4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol](/img/structure/B11440827.png)
![2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11440831.png)

![N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B11440843.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]butanamide](/img/structure/B11440848.png)
![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B11440855.png)
![6-bromo-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11440857.png)
![Ethyl 3-({[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11440869.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11440876.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B11440877.png)

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11440895.png)

